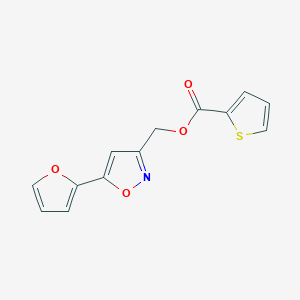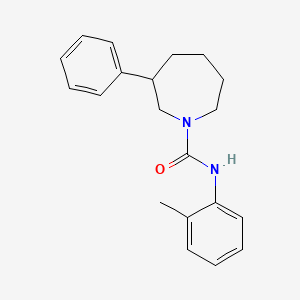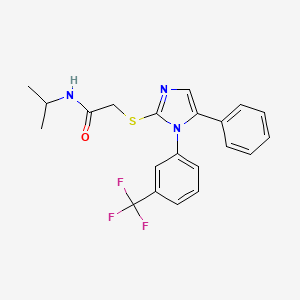![molecular formula C19H16N2O4S B2357105 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide CAS No. 922554-27-6](/img/structure/B2357105.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide, also known as OTS964, is a small molecule inhibitor of TOPK (T-LAK cell-originated protein kinase), which is an enzyme involved in the regulation of cell proliferation, apoptosis, and inflammation. In recent years, OTS964 has gained attention as a potential therapeutic agent for the treatment of various types of cancer.
Applications De Recherche Scientifique
1. Fluorescent Probe Technique in Protein Binding Studies
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound structurally related to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide, has been used in fluorescent probe techniques to study protein binding. Specifically, its binding to bovine serum albumin was investigated, providing insights into the hydrophobic nature of binding mechanisms and the role of the aromatic ring in the binding process (Jun et al., 1971).
2. Carbonic Anhydrase Inhibitors for Therapeutic Applications
Primary sulfonamides, like this compound, are key in the development of carbonic anhydrase inhibitors. These compounds have shown strong inhibition against human carbonic anhydrases, which are relevant for therapeutic applications (Sapegin et al., 2018).
3. Anticancer Evaluation in Benzimidazole Derivatives
The compound has been used in the synthesis and evaluation of benzimidazole derivatives for anticancer applications. These derivatives have shown significant activity against various cancer cell lines, highlighting the potential of this compound in cancer research (Salahuddin et al., 2014).
4. Proton Exchange Membranes in Fuel Cell Technologies
Related sulfonated polybenzothiazoles, incorporating naphthalene units similar to the compound , have been synthesized and evaluated as proton exchange membranes. These materials are significant for their high proton conductivity and stability, making them suitable for applications in fuel cell technologies (Wang et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the RIP1 kinase . RIP1 kinase plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions.
Mode of Action
The compound acts as a RIP1 kinase inhibitor . By inhibiting the activity of RIP1 kinase, it can modulate the balance between cell survival and death. This modulation can have significant effects on various cellular processes and disease states.
Result of Action
The compound’s action results in the upregulation of CD11b expression in various cell lines . This upregulation can remove the differentiation block in these cells, potentially leading to changes in their function and behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy. Other factors, such as pH and the presence of other molecules, could also impact its action.
Propriétés
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19-17-12-15(6-8-18(17)25-10-9-20-19)21-26(23,24)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,21H,9-10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUSUDDKVWJIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)
![ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2357032.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2357034.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)
![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)


![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)